molecular formula C19H22N2O4S2 B2908425 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide CAS No. 922024-67-7

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide

Cat. No.: B2908425
CAS No.: 922024-67-7
M. Wt: 406.52
InChI Key: GBKILGOJWLIBSY-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound has emerged as a critical pharmacological tool for elucidating the role of RIPK1-mediated signaling in programmed cell death pathways, particularly necroptosis. Its high selectivity and ability to cross the blood-brain barrier make it invaluable for preclinical research into a range of inflammatory and neurodegenerative diseases . By potently inhibiting RIPK1 kinase activity, this compound blocks the formation of the necrosome complex, thereby preventing the execution of necroptosis, a form of regulated necrosis with profound implications in pathology. Research utilizing this inhibitor has been instrumental in dissecting the contribution of necroptosis in conditions such as Amyotrophic Lateral Sclerosis (ALS), Multiple Sclerosis, and Alzheimer's disease , providing key insights for potential therapeutic intervention strategies. Its application extends to models of tissue injury and systemic inflammatory response syndrome (SIRS), where it helps define the boundary between apoptotic and necroptotic cell death and its consequent immune activation.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-5-10-21-15-11-14(20-27(23,24)17-9-6-13(2)26-17)7-8-16(15)25-12-19(3,4)18(21)22/h5-9,11,20H,1,10,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKILGOJWLIBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the formation of the oxazepine ring, followed by the introduction of the allyl and thiophene groups. The final step involves the sulfonation to introduce the sulfonamide group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts, controlling temperature, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The oxo group in the oxazepine ring can be reduced to form hydroxyl derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s sulfonamide group suggests potential antibacterial or antifungal properties, which could be explored for drug development.

    Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide exerts its effects depends on its interaction with molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The oxazepine ring may interact with specific receptors or proteins, altering their function. The exact pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Substituent on Sulfonamide Key Features
Target Compound (Not specified) C₂₁H₂₃N₂O₄S₂* ~453.5 5-methylthiophene-2-yl Thiophene ring introduces π-π stacking potential; methyl group may enhance lipophilicity.
CAS 922123-99-7 C₂₁H₂₃ClN₂O₄S 434.9 2-chlorophenyl Chlorine atom increases electronegativity, potentially improving target binding but reducing solubility.
CAS 922123-66-8 C₂₀H₂₀F₂N₂O₄S 422.4 2,4-difluorophenyl Fluorine atoms enhance metabolic stability and membrane permeability via reduced polar surface area.
CAS 921996-45-4 C₂₀H₂₀F₂N₂O₄S 422.4 2,5-difluorophenyl Ortho/meta fluorine positioning may alter steric interactions compared to para-substituted analogs.

Substituent Effects on Chemical Environment

  • Thiophene vs. Benzene Rings: The target compound’s 5-methylthiophene group differs from fluorinated/chlorinated benzene rings in analogs.
  • Fluorine/Chlorine vs. Methyl Groups : Fluorine and chlorine substituents (in analogs) are electron-withdrawing, which can polarize the sulfonamide group, whereas the methyl group on thiophene (target) is electron-donating. This may affect the compound’s acidity and interaction with basic residues in enzymes .

NMR Spectral Insights (Inferred from Analogs)

highlights that substituent positioning (e.g., fluorine in regions A/B of analogous compounds) induces measurable chemical shift differences in NMR spectra. For example, fluorinated analogs show shifts in protons near the sulfonamide group (δ 7.5–8.5 ppm), suggesting altered electronic environments . The target compound’s thiophene-linked sulfonamide may similarly perturb shifts in the benzooxazepine core, particularly at positions adjacent to the sulfonamide attachment site.

Pharmacological Implications (Speculative)

The thiophene moiety’s bulkiness compared to fluorinated benzene rings could modulate selectivity—e.g., reducing off-target effects but possibly limiting solubility.

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects and mechanisms of action, based on diverse research findings.

Chemical Structure

The compound's structure features a complex arrangement that includes a benzo[b][1,4]oxazepine core and a thiophene sulfonamide moiety. This unique structure is hypothesized to contribute to its biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • A study demonstrated that derivatives with similar scaffolds inhibited the growth of various cancer cell lines with IC50 values in the nanomolar range .

Antimicrobial Activity

The compound has shown promise in antimicrobial assays. For example:

  • A related compound exhibited antibacterial and antifungal properties against several strains of bacteria and fungi. The structural features contributing to this activity include the sulfonamide group and the thiophene ring .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Notably:

  • It has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways relevant to cancer and inflammation. The inhibition of these enzymes could lead to reduced tumor growth and inflammatory responses .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Receptor Interaction : The compound may interact with various cellular receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
  • Enzymatic Pathways : Inhibition of key enzymes involved in metabolic processes can lead to altered cellular functions, contributing to its anticancer and antimicrobial effects.
  • Oxidative Stress Modulation : Some studies suggest that similar compounds can modulate oxidative stress within cells, enhancing their cytotoxic effects against cancer cells while protecting normal cells .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Case Study 1 : A derivative was tested against leukemia cell lines and showed a GI50 value of 10 nM, indicating potent anticancer activity .
  • Case Study 2 : In vivo studies demonstrated that compounds with similar structures effectively reduced tumor size in animal models when administered at specific dosages.

Data Tables

Biological Activity IC50 (nM) Tested Cell Lines
Anticancer10CCRF-CEM (leukemia)
Antimicrobial (bacteria)VariesE. coli, S. aureus
AntifungalVariesC. albicans

Q & A

Basic: What are the critical parameters to optimize during multi-step synthesis of this compound?

Answer:
The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Optimal ranges (e.g., 0–5°C for sulfonamide coupling) minimize side reactions like hydrolysis or unintended cyclization .
  • pH : Acidic conditions (pH 4–6) stabilize intermediates during condensation steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol/water mixtures) are critical for isolating high-purity products (>95%) .
  • Inert atmosphere : Nitrogen or argon prevents oxidation of allyl or sulfonamide groups .

Basic: How is structural confirmation achieved post-synthesis?

Answer:
A combination of analytical techniques is required:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., allyl protons at δ 5.2–5.8 ppm, methyl groups at δ 1.2–1.5 ppm) and verifies sulfonamide connectivity .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the tetrahydrobenzooxazepine core .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of SO₂ from the sulfonamide group) .
  • X-ray crystallography (if crystalline): Validates stereochemistry and hydrogen-bonding patterns in the oxazepine ring .

Advanced: How can researchers resolve contradictions in biological activity data across assay systems?

Answer:
Discrepancies (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from:

  • Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO) can alter compound solubility or protein binding .
  • Orthogonal validation :
    • Use surface plasmon resonance (SPR) to measure binding kinetics independently of enzymatic activity .
    • Perform isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .
  • Cellular vs. biochemical assays : Compare results from cell-based (e.g., luciferase reporter) and cell-free (e.g., fluorogenic substrate) systems to rule out off-target effects .

Advanced: What methodological approaches elucidate enzyme inhibition mechanisms?

Answer:

  • Enzyme kinetics :
    • Michaelis-Menten analysis : Determine inhibition type (competitive/uncompetitive) by varying substrate concentrations .
    • Pre-steady-state kinetics : Use stopped-flow instruments to measure transient binding events .
  • Molecular docking :
    • Glide/SP docking (Schrödinger Suite) predicts binding poses in carbonic anhydrase or kinase active sites, guided by crystallographic data .
    • MD simulations : 100-ns trajectories assess stability of docked complexes (e.g., RMSD <2 Å for sulfonamide-enzyme interactions) .
  • Mutagenesis : Replace key residues (e.g., Zn²⁺-coordinating histidines in carbonic anhydrase) to validate binding hypotheses .

Basic: Which techniques assess compound purity and stability?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) detect impurities at 0.1% levels; retention time consistency confirms batch reproducibility .
  • TLC : Pre-screening with silica plates (UV visualization) identifies major byproducts .
  • Stability studies :
    • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 14 days; monitor via HPLC .
    • pH stability : Incubate in buffers (pH 1–13) to assess sulfonamide hydrolysis .

Advanced: How do structural modifications influence pharmacological profiles?

Answer:
Substituent effects are evaluated through structure-activity relationship (SAR) studies :

Substituent Biological Impact Key Reference
Allyl (R₁) Enhances membrane permeability via lipophilicity; prone to metabolic oxidation .
Methylthiophene (R₂) Improves selectivity for kinase targets (e.g., EGFR) over carbonic anhydrases .
Dimethyl (R₃) Stabilizes oxazepine ring conformation, reducing off-target binding .
  • Metabolic stability : Replace allyl with cyclopropyl to reduce CYP450-mediated oxidation .
  • Solubility : Introduce polar groups (e.g., -OH) at the benzene ring while monitoring logP changes .

Advanced: What strategies address low bioavailability in preclinical models?

Answer:

  • Prodrug design : Convert sulfonamide to a tert-butyl ester for enhanced intestinal absorption; hydrolyze in vivo to active form .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve plasma half-life in rodent PK studies .
  • Co-crystallization : Formulate with cyclodextrins to enhance aqueous solubility (e.g., 2-fold increase with HP-β-CD) .

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